molecular formula C7H12O2 B12944752 4,4-Dimethylpentane-2,3-dione CAS No. 40898-19-9

4,4-Dimethylpentane-2,3-dione

Cat. No.: B12944752
CAS No.: 40898-19-9
M. Wt: 128.17 g/mol
InChI Key: NHVIQKCLFILTEE-UHFFFAOYSA-N
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Description

4,4-Dimethylpentane-2,3-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes two methyl groups attached to the fourth carbon atom, making it a dimethyl derivative of pentane-2,3-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpentane-2,3-dione can be synthesized through various methods. One common method involves the reaction of pentane-2,3-dione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpentane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethylpentane-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpentane-2,3-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the diketone structure allows it to participate in various chemical reactions, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylpentane-2,3-dione is unique due to the specific positioning of its methyl groups, which influences its reactivity and chemical properties. This structural feature makes it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

40898-19-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4,4-dimethylpentane-2,3-dione

InChI

InChI=1S/C7H12O2/c1-5(8)6(9)7(2,3)4/h1-4H3

InChI Key

NHVIQKCLFILTEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C(C)(C)C

Origin of Product

United States

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